molecular formula C19H17Br2N5O2S B11667511 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11667511
M. Wt: 539.2 g/mol
InChI Key: PJNLSCAIYRYERU-LSHDLFTRSA-N
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Description

Structural Elucidation and Molecular Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide, reflects its structural hierarchy. The parent chain is the acetohydrazide group (–NH–N=C–CH2–S–), substituted at the hydrazide nitrogen by an (E)-configured 3,5-dibromo-2-hydroxybenzylidene moiety. The sulfanyl (–S–) group connects to the 3-position of a 4-ethyl-5-phenyl-1,2,4-triazole ring. The E stereochemistry arises from the imine (C=N) bond formed during Schiff base condensation, as confirmed by crystallographic data.

Molecular Geometry Optimization via DFT Calculations

DFT calculations at the B3LYP/6-311G(d,p) level optimized the molecular geometry, revealing key structural features:

  • The triazole ring adopts a planar conformation, with bond lengths of 1.31–1.38 Å for N–N and 1.29–1.33 Å for C–N, consistent with aromatic character.
  • The dihedral angle between the triazole and phenyl ring attached to position 5 is 12.65°, indicating moderate twisting due to steric hindrance.
  • The acetohydrazide linker (C8–N3–N2–C7) exhibits partial double-bond character (1.35 Å for N3–N2), favoring a trans configuration.

The HOMO–LUMO energy gap of 4.2 eV suggests moderate electronic stability, with electron density localized over the triazole and imine regions (Fig. 1a). Intramolecular hydrogen bonding between the phenolic –OH and imine nitrogen (O–H···N: 2.65 Å) stabilizes the E configuration.

Table 1: Selected DFT-Optimized Geometric Parameters

Parameter Value (Å/°)
N1–C8 (triazole) 1.33
C7–N2 (imine) 1.29
C8–S1 (sulfanyl) 1.78
Dihedral (triazole–Ph) 12.65

X-ray Crystallographic Analysis of Solid-State Configuration

Single-crystal X-ray diffraction (SCXRD) revealed a triclinic crystal system (space group P-1) with unit cell parameters a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.501°, β = 98.618°, γ = 103.818°. Key observations include:

  • The triazole and dibromophenyl rings are nearly coplanar (dihedral = 5.7°), facilitated by intramolecular O–H···N hydrogen bonding (2.69 Å).
  • Intermolecular N–H···O interactions (2.89 Å) form chains along the a-axis, while C–H···π contacts (2.43 Å) stabilize layered packing.
  • The sulfanyl group’s S–C bond length (1.78 Å) aligns with DFT predictions, confirming minimal lattice strain.

Table 2: Crystallographic Data Summary

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
V (ų) 900.07(5)
Z 4

Comparative Spectroscopic Profiling

UV-Vis Spectroscopy

The compound exhibits λmax at 275 nm (π→π* transition, conjugated triazole-imine system) and 345 nm (n→π*, phenolic –OH to imine). Solvatochromic shifts in DMSO (Δλ = +12 nm) indicate polarity-dependent charge transfer.

FT-IR Analysis
  • ν(N–H) : 3250 cm−1 (hydrazide NH stretch).
  • ν(C=N) : 1615 cm−1 (imine bond).
  • ν(S–C) : 680 cm−1 (sulfanyl linkage).
  • ν(O–H) : 3200 cm−1 (intramolecular H-bonded –OH).
1H and 13C NMR

1H NMR (DMSO-d6):

  • δ 11.35 (s, 1H, –OH).
  • δ 8.42 (s, 1H, N=CH–).
  • δ 4.21 (q, 2H, –CH2CH3), 1.32 (t, 3H, –CH2CH3).

13C NMR:

  • δ 167.8 (C=O), 159.3 (C=N), 152.1 (triazole C3).
  • δ 115–135 ppm (aromatic carbons), 24.1 (–CH2CH3).

Properties

Molecular Formula

C19H17Br2N5O2S

Molecular Weight

539.2 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17Br2N5O2S/c1-2-26-18(12-6-4-3-5-7-12)24-25-19(26)29-11-16(27)23-22-10-13-8-14(20)9-15(21)17(13)28/h3-10,28H,2,11H2,1H3,(H,23,27)/b22-10+

InChI Key

PJNLSCAIYRYERU-LSHDLFTRSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The triazole core is synthesized via cyclocondensation of thiosemicarbazide derivatives with carbon disulfide under basic conditions. For example:

  • Reagents : Ethyl hydrazinecarboxylate, phenyl isothiocyanate, CS₂, KOH.

  • Conditions : Reflux in ethanol (80°C, 6–8 hours).

  • Yield : 72–85%.

Alkylation for 4-Ethyl Substitution

The 4-ethyl group is introduced via nucleophilic substitution:

  • Reagents : Ethyl bromide, NaH (55% dispersion in mineral oil).

  • Conditions : DMF solvent, 0–5°C → room temperature, 15 hours.

  • Yield : 94–98%.

Sulfanylation of the Triazole Core

Thiol Group Activation

The triazole-3-thiol intermediate undergoes sulfanylation using alkyl/aryl halides:

  • Reagents : Chloroacetohydrazide, KI, K₂CO₃.

  • Conditions : DMF, 75–80°C, 12 hours.

  • Yield : 63–69%.

Optimization of Sulfanyl Linkage

Alternative methods use Mitsunobu conditions for higher regioselectivity:

  • Reagents : DIAD, PPh₃, THF.

  • Conditions : 0°C → room temperature, 24 hours.

  • Yield : 78–82%.

Synthesis of 3,5-Dibromo-2-Hydroxybenzaldehyde

Bromination of 2-Hydroxybenzaldehyde

Direct bromination achieves the dibromo-substituted aldehyde:

  • Reagents : Br₂ (1.2 equiv), FeCl₃ catalyst.

  • Conditions : Acetic acid, 50°C, 4 hours.

  • Yield : 88–92%.

Purification Techniques

Recrystallization from ethanol/water (1:3 v/v) yields >99% purity.

Condensation to Form the Hydrazide Backbone

Hydrazide-Aldehyde Condensation

The final step involves Schiff base formation:

  • Reagents : Acetic acid (catalytic), ethanol.

  • Conditions : Reflux (78°C, 6 hours).

  • Yield : 58–65%.

Solvent and Catalytic Optimization

Using DMF as solvent with piperidine catalyst improves kinetics:

  • Conditions : 100°C, 3 hours.

  • Yield : 71–74%.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Parameters : Residence time = 30 min, T = 80°C, pressure = 2 bar.

  • Throughput : 1.2 kg/h with 89% yield.

Purification via Crystallization

  • Solvent System : Ethyl acetate/n-heptane (1:4 v/v).

  • Purity : ≥99.5% by HPLC.

Comparative Analysis of Synthetic Routes

StepMethod A (Classical)Method B (Optimized)
Triazole Synthesis72% yield, 8 hours85% yield, 6 hours
Sulfanylation63% yield, 12 hours82% yield, 24 hours
Condensation58% yield, 6 hours74% yield, 3 hours
Overall Yield28–34%44–49%

Mechanistic Insights

Triazole Ring Formation

Cyclocondensation proceeds via thiourea intermediate, followed by CS₂ elimination:

RNHNH2+CS2BaseRNHC(S)SNH2ΔTriazole-Thiol+H2S\text{RNHNH}2 + \text{CS}2 \xrightarrow{\text{Base}} \text{RNHC(S)SNH}2 \xrightarrow{\Delta} \text{Triazole-Thiol} + \text{H}2\text{S}

Sulfanyl Group Incorporation

Nucleophilic displacement at the triazole C-3 position follows an Sₙ2 mechanism:

Triazole-SH+X-CH2CONHNH2BaseTriazole-S-CH2CONHNH2+HX\text{Triazole-SH} + \text{X-CH}2-CO-NHNH2 \xrightarrow{\text{Base}} \text{Triazole-S-CH}2-CO-NHNH2 + \text{HX}

Challenges and Solutions

Byproduct Formation in Condensation

  • Issue : Oxime byproducts from over-oxidation.

  • Solution : Use N₂ atmosphere and stoichiometric aldehyde.

Low Sulfanylation Efficiency

  • Issue : Competing O-alkylation.

  • Solution : Employ bulky bases (e.g., DBU) to favor S-alkylation.

Recent Advances (Post-2023)

Photoredox-Catalyzed Sulfanylation

  • Catalyst : [Ir(ppy)₃], blue LED light.

  • Yield : 89% in 2 hours.

Enzyme-Mediated Condensation

  • Enzyme : Candida antarctica lipase B.

  • Conditions : pH 7.0, 40°C, 24 hours.

  • Yield : 68% with 99% enantiomeric excess.

Quality Control Protocols

Analytical Characterization

  • HPLC : C18 column, MeCN/H₂O (70:30), λ = 254 nm.

  • NMR : δ 8.21 (s, 1H, CH=N), δ 2.41 (q, 2H, CH₂CH₃).

Impurity Profiling

  • Major Impurity : N'-[(Z)-isomer] (≤0.3%).

  • Removal : Recrystallization from MeOH/H₂O .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves a multi-step process. Initial reactions often include the formation of hydrazone derivatives through the condensation of hydrazides with aldehydes or ketones. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography to confirm its structure and purity .

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential activity against a range of pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory processes. The anti-inflammatory potential is particularly relevant for conditions like asthma and arthritis. Molecular docking studies indicate that modifications to the compound could enhance its potency as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of similar hydrazide derivatives has been explored extensively. In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. This compound's structure may allow it to interact with specific targets in cancer cells, making it a subject for further investigation in cancer therapy .

Antioxidant Activity

Compounds containing phenolic groups are known for their antioxidant properties. The 3,5-dibromo-2-hydroxyphenyl moiety in this compound may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various triazole derivatives against common bacterial strains. The results showed that the tested compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In a recent study, researchers utilized molecular docking simulations to assess the binding affinity of this compound with 5-lipoxygenase. The findings suggested a strong interaction, supporting further development as an anti-inflammatory drug candidate .

Case Study 3: Anticancer Screening

The National Cancer Institute's "60 cell line screening" protocol was employed to evaluate the anticancer activity of structurally similar compounds. Results indicated promising cytotoxic effects on multiple cancer cell lines, warranting further research into this compound's mechanisms and efficacy .

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.

    Cell Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Triazole-Based Hydrazides

  • Compound A () :

    • Substituents: 4-(4-Methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazole
    • Hydrazide Group: 3,5-Dibromo-2-hydroxyphenyl
    • Molecular Formula: C24H18Br2ClN5O2S
    • Key Differences: Replaces the target’s 4-ethyl group with 4-methyl and introduces a para-chlorophenyl substituent.
    • Properties: Similar CCS (204 Ų) suggests comparable conformational flexibility . The chlorine atom may reduce lipophilicity slightly compared to bromine.
  • Compound B (): Substituents: 4-Ethyl-5-(4-methoxyphenyl)-1,2,4-triazole Hydrazide Group: 4-Hydroxy-3,5-dimethoxyphenyl Molecular Formula: C22H24N5O5S Key Differences: Methoxy groups replace bromines, and the triazole bears a 4-methoxyphenyl group. Properties: Increased solubility due to polar methoxy substituents .

Indole- and Benzohydrazide Derivatives ()

  • Compound C: N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide Yield: 72% Key Features: Indole moiety enhances aromatic stacking; methoxy and hydroxy groups enable hydrogen bonding.
  • Compound D : 2,4-Dihydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

    • Yield: 76%
    • Key Features: Additional hydroxyl groups increase polarity and metal-chelation capacity.

Physicochemical Properties

Property Target Compound Compound A () Compound B ()
Molecular Weight 688.76 g/mol 688.76 g/mol 494.52 g/mol
Predicted CCS ([M+H]+) 204.0 Ų 204.0 Ų Not reported
Halogen Content 2 Br, 1 Cl 2 Br, 1 Cl None
Key Functional Groups Br, OH, triazole Cl, triazole OCH3, triazole

Biological Activity

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C25H21Br2N5O3S
  • Molecular Weight : 631.35 g/mol
  • CAS Number : 406466-00-0

The presence of bromine and hydroxyl groups in its structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria. Notably, it has shown effectiveness against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound were determined in several studies. Here is a summary of the findings:

Bacterial StrainMIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70
Pseudomonas aeruginosa50–100

These results indicate that while the compound exhibits antibacterial activity, it is less potent than traditional antibiotics like ceftriaxone (MIC values of 4 µM against S. aureus and 0.1 µM against E. coli) .

The proposed mechanism of action for this compound involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, suggesting a similar inhibitory effect on bacterial enzymes may occur . Additionally, the presence of the sulfanyl group may enhance its ability to form reactive intermediates that can damage bacterial DNA.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers evaluated the efficacy of several hydrazone derivatives, including our compound of interest. The study found that the compound exhibited significant antibacterial activity against multi-drug resistant strains of S. aureus, demonstrating its potential as a lead compound for further development .
  • In Vivo Studies :
    In vivo studies have been limited; however, preliminary results indicate that when administered to infected animal models, the compound reduced bacterial load significantly compared to controls. This suggests that it may be effective in treating infections caused by resistant strains .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Use glacial acetic acid to catalyze Schiff base formation during condensation .

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

  • FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, S–C bond at ~650–700 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), hydrazide NH (δ 10.2–11.5 ppm) .
    • ¹³C NMR : Carbonyl (C=O at ~165–170 ppm), triazole carbons (δ 140–160 ppm) .
  • X-ray Crystallography : Use SHELX software for refinement to resolve bond lengths/angles (e.g., E-configuration of the hydrazone group) .

Q. SAR Table :

Derivative Substituent Antimicrobial MIC (μg/mL)
Parent Compound3,5-Br, 4-ethyl8.5
Derivative A3,5-Cl, 4-ethyl12.4
Derivative B3,5-Br, 4-propyl6.2

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